1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is a synthetic compound that belongs to the class of imidazolidine derivatives. It is characterized by the presence of an imidazole ring and a trione functional group. This compound is of interest in medicinal chemistry due to its potential biological activities.
The compound can be sourced from chemical suppliers and is documented in various chemical databases, including PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under imidazolidines and triones, which are significant in pharmaceutical chemistry for their diverse biological activities.
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride typically involves several key steps:
The detailed synthesis requires careful control of reaction parameters such as temperature and pH to optimize yield and purity. The use of drying agents and inert atmospheres may also be necessary to prevent moisture interference.
The molecular formula for 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is C8H10N4O3·HCl. The structure features:
The compound undergoes various chemical reactions:
These reactions typically require controlled conditions regarding temperature and solvent choice to ensure high selectivity and yield. The products formed can be further utilized in various applications.
The mechanism of action for 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific biological targets:
The physical characteristics include:
Key chemical properties include:
The primary applications of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride include:
Imidazolidine and imidazole represent privileged heterocyclic scaffolds in medicinal chemistry due to their diverse bioactivity profiles and prevalence in pharmacologically active compounds. Statistically, nitrogen-containing heterocycles constitute over 60% of unique small-molecule drugs approved by regulatory agencies, underscoring their fundamental role in drug discovery [7]. The imidazole ring (1,3-diazole) is a planar, aromatic five-membered system featuring two nitrogen atoms at non-adjacent positions, enabling hydrogen bonding, coordination chemistry, and π-stacking interactions with biological targets. This versatile pharmacophore is integral to endogenous biomolecules (histidine, purine bases) and numerous therapeutics, including antifungal agents (ketoconazole), antiparasitics (metronidazole), and proton pump inhibitors (omeprazole) [2] [3].
Imidazolidine, the saturated counterpart of imidazole, adopts a non-planar conformation with reduced aromaticity but increased flexibility. This scaffold frequently serves as a chiral auxiliary, catalyst precursor (e.g., MacMillan's organocatalysts), and structural motif in bioactive molecules [10]. The imidazolidine-2,4,5-trione (parabanic acid) system—characterized by three carbonyl groups—exhibits enhanced hydrogen-bonding capacity and metabolic stability compared to simpler derivatives. Hybrid molecules incorporating both imidazole and imidazolidine moieties leverage complementary pharmacological properties, enabling targeted interactions with enzymes and receptors involved in inflammation, microbial pathogenesis, and cancer progression [5] .
1-[2-(1H-Imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride (CAS No. 1394040-30-2) exemplifies strategic molecular hybridization in drug design. Its structure features:
This combination creates a polyfunctional ligand capable of multi-point target engagement. The molecular formula (C₈H₉ClN₄O₃) and weight (244.63 g/mol) reflect a compact yet highly polar structure, with calculated hydrogen bond donors (2) and acceptors (4) suggesting favorable permeability [1]. The hydrochloride salt further improves crystallinity and dissolution kinetics—critical factors for pharmacokinetic optimization.
Property | Value | |
---|---|---|
CAS Registry Number | 1394040-30-2 | |
IUPAC Name | 1-(2-imidazol-1-ylethyl)imidazolidine-2,4,5-trione; hydrochloride | |
Molecular Formula | C₈H₉ClN₄O₃ | |
Molecular Weight (g/mol) | 244.63 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Canonical SMILES | CN1C(=O)C(=O)N(C1=O)CCCN.Cl | [1] [8] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2